N-(butan-2-yl)-3-[1-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
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Description
N-(butan-2-yl)-3-[1-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide is a useful research compound. Its molecular formula is C24H25FN6O3S and its molecular weight is 496.56. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anticancer Activity
Research on novel derivatives of related compounds has demonstrated significant antioxidant and anticancer activities. For instance, certain derivatives have shown to possess antioxidant activity surpassing that of ascorbic acid, alongside notable anticancer effects against human glioblastoma and triple-negative breast cancer cell lines, highlighting their potential in therapeutic applications (Tumosienė et al., 2020).
Binding Activity and Antihistaminic Agents
Compounds within this chemical family have been studied for their binding affinities to various receptors, including benzodiazepine receptors, showcasing their relevance in neuropharmacology (Francis et al., 1991). Additionally, some derivatives have been identified as new classes of H(1)-antihistaminic agents, indicating their potential in treating allergic reactions with minimal sedative effects (Alagarsamy et al., 2008).
Antimicrobial Activity
The synthesis and characterization of fluorine-containing quinoline-4-carboxylic acids and their derivatives have shown promising antibacterial activities, suggesting their applicability in developing new antibacterial agents (Holla et al., 2005). Moreover, research into triazoloquinazolinium betaines has explored molecular rearrangements, contributing to the chemical understanding and potential applications of these compounds in biological systems (Crabb et al., 1999).
Properties
IUPAC Name |
N-butan-2-yl-3-[1-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O3S/c1-3-15(2)26-20(32)11-12-30-22(34)18-9-4-5-10-19(18)31-23(30)28-29-24(31)35-14-21(33)27-17-8-6-7-16(25)13-17/h4-10,13,15H,3,11-12,14H2,1-2H3,(H,26,32)(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUGVTAFIPKAIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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